Isophorone-d5

描述

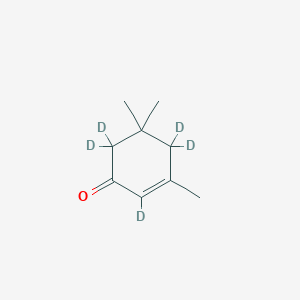

The exact mass of the compound 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one is 143.135848796 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,4,4,6,6-pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i4D,5D2,6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOVHMDZYOCNQW-FIFBNPHPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746424 | |

| Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262769-87-8 | |

| Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1262769-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isophorone-d5: A Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Isophorone-d5, a deuterated analog of isophorone (B1672270). This compound is primarily utilized as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays, for the quantification of isophorone in various matrices. This document consolidates available data on its physical properties, solubility, and stability, offering a valuable resource for researchers and professionals in drug development and analytical science. The information presented is largely based on the properties of its non-deuterated counterpart, isophorone, as specific experimental data for the deuterated species is limited. Standardized experimental protocols for determining key physical parameters are also detailed.

Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is an α,β-unsaturated cyclic ketone used as a solvent in various industrial applications, including printing inks, paints, and adhesives, and as a precursor in chemical synthesis.[1] this compound is a stable isotope-labeled form of isophorone where five hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from the endogenous compound by mass-sensitive analytical instruments. This property is crucial for its application as an internal standard in quantitative analysis, as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thereby correcting for matrix effects and variations in sample processing. Understanding the physical characteristics and stability of this compound is paramount for its proper handling, storage, and application in sensitive analytical methods.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of unlabeled isophorone, with minor differences in molecular weight and density due to the presence of deuterium. The available data for both compounds are summarized in the tables below for ease of comparison.

Table 1: General Properties of this compound and Isophorone

| Property | This compound | Isophorone | Reference(s) |

| Synonyms | 3,5,5-Trimethyl-2-cyclohexen-1-one-2,4,4,d5 | 3,5,5-Trimethyl-2-cyclohexen-1-one; Isoacetophorone | [2] |

| CAS Number | 1262769-87-8 | 78-59-1 | [2] |

| Molecular Formula | C₉H₉D₅O | C₉H₁₄O | [1][2] |

| Molecular Weight | 143.24 g/mol | 138.21 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless to pale yellow liquid | [1][3] |

| Odor | Peppermint or camphor-like | Peppermint or camphor-like | [1][3] |

Table 2: Physical Characteristics of this compound and Isophorone

| Property | This compound | Isophorone | Reference(s) |

| Boiling Point | 213-214 °C (lit.) | 213-215.3 °C | [1][2] |

| Melting Point | -8 °C (lit.) | -8.1 °C | [1][2] |

| Density | 0.956 g/mL at 25 °C | 0.921-0.923 g/mL at 20-25 °C | [2] |

| Refractive Index (n²⁰/D) | Not available | 1.476 | [2] |

| Vapor Pressure | Not available | 0.2 mmHg at 20 °C | [2] |

| Flash Point | Not available | 84 °C (closed cup) | [1] |

| Auto-ignition Temp. | Not available | 460 °C |

Solubility

Table 3: Solubility of Isophorone

| Solvent | Solubility | Reference(s) |

| Water | 1.2 g/100 mL at 25 °C | [1][5][6] |

| Ethanol | Miscible | [7] |

| Ether | Soluble | [7] |

| Acetone | Soluble | [7] |

| Benzene | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL | [8] |

| Methanol | Miscible with most organic solvents | [4] |

| Acetonitrile | Miscible with most organic solvents | [4] |

Stability and Storage

Chemical Stability

Isophorone is generally stable under recommended storage conditions.[2] However, it is susceptible to degradation under certain conditions:

-

Peroxide Formation: Like many ketones, isophorone can form explosive peroxides upon prolonged exposure to air.[3]

-

Photodimerization: When exposed to light, particularly sunlight, isophorone in aqueous solutions can undergo photodimerization.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong acids.[2]

Recommended Storage

To ensure the integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store at room temperature or as recommended by the supplier (some suggest storage at -20°C for long-term stability).[8]

-

Light: Protect from light.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of this compound are not specifically published. However, standardized methods from organizations such as ASTM International are widely accepted for these measurements.

Determination of Boiling Point

The boiling point of a liquid organic compound like this compound can be determined using a method analogous to ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids."

Methodology:

-

A specified volume of the sample is placed in a distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds.

-

The boiling range is determined by the temperatures at which specified volumes of the sample have distilled.

Determination of Density

The density of this compound can be accurately measured following a procedure based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter."

Methodology:

-

A small volume of the liquid sample is introduced into an oscillating U-tube.

-

The U-tube is maintained at a constant, specified temperature (e.g., 25 °C).

-

The instrument measures the oscillation frequency of the U-tube containing the sample.

-

The change in the oscillation frequency, caused by the mass of the sample in the tube, is used to calculate the density of the liquid based on prior calibration with fluids of known density.

Visualizations

As this compound is an analytical standard, it is not involved in biological signaling pathways. The following diagrams illustrate the logical relationships of its physical properties and stability considerations.

Caption: Relationship between this compound and its key physical properties.

Caption: Factors influencing the stability and degradation of this compound.

Conclusion

This compound is a critical tool in analytical chemistry, and a thorough understanding of its physical properties and stability is essential for its effective use. This guide summarizes the key physical characteristics, drawing parallels from its well-characterized non-deuterated analog. While specific quantitative data for this compound in some areas, such as solubility in various organic solvents and degradation kinetics, are limited, the information provided herein, including standard experimental protocols, offers a solid foundation for its handling, storage, and application in a research and development setting. Adherence to recommended storage conditions is crucial to maintain the integrity and purity of this important analytical standard.

References

- 1. Isophorone - Wikipedia [en.wikipedia.org]

- 2. cnluxichemical.com [cnluxichemical.com]

- 3. Isophorone's Physical And Chemical Properties - News [bofanchem.com]

- 4. ISOPHORONE Manufacturer, Supplier, Exporter [somu-group.com]

- 5. ICSC 0169 - ISOPHORONE [inchem.org]

- 6. Liquid Isophorone - Industrial Grade Chemical at Attractive Price, Kolkata Supplier [finechemicalssolvents.com]

- 7. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis and Isotopic Labeling of Isophorone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Isophorone-d5. Isophorone (B1672270), an α,β-unsaturated cyclic ketone, is a valuable building block in organic synthesis, and its deuterated analogue serves as an important tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative analysis. This document details the synthetic route, experimental protocols, and analytical characterization of this compound, with a focus on providing practical information for researchers in academia and industry.

Introduction to Isophorone and Isotopic Labeling

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a versatile organic compound produced on a large scale through the self-condensation of acetone (B3395972).[1] Its applications range from a high-boiling point solvent to a precursor for various polymers and fine chemicals.[1] Isotopic labeling, the selective replacement of an atom with its isotope, is a powerful technique used to track the fate of molecules in chemical and biological systems.[2] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for this purpose due to its distinct mass and nuclear magnetic resonance properties.

The synthesis of this compound involves the use of deuterated acetone as a starting material in the well-established base-catalyzed aldol (B89426) condensation reaction. Mechanistic studies have utilized deuterated acetone to elucidate the reaction pathway of isophorone formation.[3][4] The specific isotopologue, Isophorone-2,4,4,6,6-d5, indicates the precise location of the five deuterium atoms on the isophorone backbone.

Synthetic Pathway and Mechanism

The synthesis of isophorone from acetone proceeds through a series of base-catalyzed aldol condensations and dehydration reactions. The generally accepted mechanism involves three main steps:[3]

-

Aldol condensation of two acetone molecules: This step forms diacetone alcohol, which then dehydrates to yield mesityl oxide.

-

Michael addition: A third acetone molecule adds to mesityl oxide via a Michael reaction to form 4,4-dimethylheptane-2,6-dione.

-

Intramolecular aldol condensation and dehydration: The intermediate undergoes an intramolecular aldol condensation followed by dehydration to form the cyclic α,β-unsaturated ketone, isophorone.

When acetone-d6 (B32918) is used as the starting material, the deuterium atoms are incorporated into the isophorone structure. The resulting Isophorone-2,4,4,6,6-d5 isotopologue is a consequence of the reaction mechanism, where the α-protons (or deuterons) of acetone are involved in the enolate formation and subsequent C-C bond formations.

Logical Flow of this compound Synthesis

Caption: Synthetic pathway from Acetone-d6 to this compound.

Experimental Protocols

Synthesis of this compound from Acetone-d6

This procedure is adapted from the general liquid-phase synthesis of isophorone.[3]

Materials:

-

Acetone-d6 (isotopic purity ≥ 99 atom % D)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (B86663) (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

High-pressure reactor or autoclave

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with acetone-d6 and a freshly prepared aqueous solution of potassium hydroxide (e.g., 1-5 wt%). The reactor is sealed and purged with an inert gas.

-

Reaction: The mixture is heated to a temperature in the range of 150-250 °C with vigorous stirring. The reaction is maintained at a pressure of approximately 3.5 MPa. The reaction time can vary from 1 to 8 hours.

-

Work-up: After cooling the reactor to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[5]

Characterization and Isotopic Purity Determination

The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is used to determine the degree of deuteration by comparing the integrals of the remaining proton signals to those of a non-deuterated standard. For this compound, the signals corresponding to the protons at positions 2, 4, and 6 should be significantly diminished or absent.

-

²H NMR: The ²H NMR spectrum will show signals corresponding to the positions of deuterium incorporation, confirming the isotopic labeling pattern.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbonyl and vinyl carbons, and the signals for deuterated carbons will appear as multiplets due to C-D coupling.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity of the synthesized this compound. The mass spectrum will show a distribution of isotopologues. The relative abundance of the M+5 peak (corresponding to the fully deuterated product) compared to lower mass isotopologues (M+4, M+3, etc.) is used to calculate the isotopic enrichment.[6]

Workflow for Isotopic Purity Assessment

Caption: Analytical workflow for the characterization of this compound.

Quantitative Data

The following table summarizes the expected and reported data for this compound. It is important to note that the yield and isotopic purity are highly dependent on the specific reaction conditions and the isotopic enrichment of the starting acetone-d6.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉D₅O | |

| Molecular Weight | 143.24 g/mol | |

| Boiling Point | 213-214 °C (for non-deuterated) | |

| Density | 0.956 g/mL at 25 °C (for non-deuterated) | |

| Isotopic Purity (typical) | ≥ 97 atom % D | |

| Chemical Purity (typical) | ≥ 95% |

Conclusion

The synthesis of this compound is a valuable process for obtaining a versatile isotopically labeled compound. The primary route involves the base-catalyzed self-condensation of acetone-d6. Careful control of reaction conditions and rigorous purification are essential for achieving high chemical and isotopic purity. The detailed characterization using NMR and mass spectrometry is crucial to confirm the structure and the degree of deuteration of the final product. This technical guide provides a foundational understanding for researchers to successfully synthesize and utilize this compound in their scientific endeavors.

References

- 1. US20130261343A1 - Method for producing isophorone - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US3041378A - Purification of isophorone - Google Patents [patents.google.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Isophorone-d5 Standards: A Technical Guide to Commercial Availability, Purity, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and purity of Isophorone-d5 analytical standards. It further details experimental protocols for its use as an internal standard in quantitative analysis, particularly in chromatographic techniques. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental analysis who require high-purity, well-characterized deuterated standards for their work.

Commercial Availability and Purity of this compound

This compound, a deuterated form of isophorone (B1672270), is a crucial internal standard for mass spectrometry-based analytical methods. Its use allows for accurate quantification by correcting for variations in sample preparation and instrument response. Several chemical suppliers offer this compound, often under the synonym Isophorone-d8, with varying levels of isotopic and chemical purity. Below is a summary of commercially available this compound standards from prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | Isophorone-2,4,4,6,6-d5 | 1262769-87-8 | 97% | 95% (CP)[1] |

| LGC Standards | Isophorone-d8 (2,4,4,6,6-d5; 3-methyl-d3) | 14397-59-2 | 98% | min 98% |

Note: The nomenclature for deuterated isophorone can vary. "this compound" typically refers to the deuteration at the 2,4,4,6,6 positions, while "Isophorone-d8" may indicate additional deuteration at the methyl group. Researchers should carefully check the certificate of analysis provided by the supplier to confirm the exact deuteration pattern and purity.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in standard laboratory manuals but can be achieved through the self-condensation of deuterated acetone (B3395972). The general industrial synthesis of isophorone involves the base-catalyzed aldol (B89426) condensation of acetone.[2] By substituting acetone with its deuterated counterpart, acetone-d6, a deuterated isophorone product can be obtained.

A plausible synthetic route involves the following conceptual steps:

-

Base-Catalyzed Aldol Condensation: Acetone-d6 is treated with a base, such as potassium hydroxide (B78521) (KOH), to initiate an aldol condensation reaction. This process involves the formation of deuterated diacetone alcohol and mesityl oxide as intermediates.

-

Cyclization: Further reaction of the deuterated intermediates leads to the formation of the six-membered ring of isophorone, with deuterium (B1214612) atoms incorporated at various positions.

-

Purification: The crude product is then purified, typically by distillation, to isolate the this compound from unreacted starting materials and byproducts.

The precise control of reaction conditions, including temperature, pressure, and catalyst concentration, is critical to maximize the yield and purity of the desired deuterated isophorone isomer.

Experimental Protocols for Analytical Applications

This compound is primarily used as an internal standard for the quantification of isophorone in various matrices, including environmental and biological samples. The following protocols are based on established methods for isophorone analysis and incorporate the use of this compound as an internal standard.

General Workflow for Isophorone Analysis using this compound Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of isophorone in an environmental sample using this compound as an internal standard, followed by GC-MS analysis.

Caption: Workflow for GC-MS analysis of isophorone with an internal standard.

Detailed Protocol for GC-MS Analysis of Isophorone in Water Samples

This protocol is adapted from the principles outlined in EPA Method 609 and general practices for using deuterated internal standards.[3]

1. Reagents and Standards:

-

Isophorone analytical standard (high purity)

-

This compound internal standard (IS) solution (e.g., 100 µg/mL in methanol)

-

Methylene chloride (pesticide grade or equivalent)

-

Methanol (B129727) (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous, analytical grade)

-

Reagent water (organic-free)

2. Preparation of Calibration Standards:

-

Prepare a stock solution of isophorone in methanol (e.g., 1000 µg/mL).

-

Create a series of calibration standards by diluting the isophorone stock solution with methylene chloride to achieve concentrations ranging from, for example, 1 to 100 ng/µL.

-

Spike each calibration standard with a constant known amount of the this compound internal standard solution.

3. Sample Preparation:

-

Collect a 1-liter water sample in a clean glass container.

-

Spike the water sample with a known amount of the this compound internal standard solution.

-

Extract the sample with three successive portions of 60 mL of methylene chloride in a separatory funnel.

-

Combine the methylene chloride extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

4. GC-MS Instrumental Conditions (Example):

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Isophorone: Monitor characteristic ions (e.g., m/z 82, 123, 138).

-

This compound: Monitor characteristic ions (e.g., m/z 87, 128, 143).

-

5. Data Analysis and Quantification:

-

Integrate the peak areas of the quantifier ions for both isophorone and this compound.

-

Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)

-

Generate a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

-

Determine the concentration of isophorone in the sample extract by applying the response factor or using the calibration curve.

-

Calculate the final concentration in the original water sample, accounting for the initial sample volume and the final extract volume.

Logical Relationships in Analytical Method Development

The development of a robust analytical method using an internal standard involves a series of logical steps and considerations to ensure accuracy and reliability. The following diagram illustrates these relationships.

Caption: Logical relationships in analytical method development.

This guide provides a foundational understanding of this compound standards for analytical and research purposes. For specific applications, further optimization of the described protocols may be necessary to meet the unique requirements of the sample matrix and analytical instrumentation. Always refer to the supplier's certificate of analysis for the most accurate information on the purity and isotopic enrichment of the standard.

References

An In-depth Technical Guide on the Natural Occurrence and Environmental Background of Isophorone

Introduction

Isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one) is an α,β-unsaturated cyclic ketone recognized by its characteristic peppermint-like odor.[1] While it is synthesized on a large industrial scale for use as a high-boiling-point solvent and a precursor in chemical manufacturing, isophorone also occurs naturally in a variety of plants, foods, and even as an insect pheromone.[2][3][4][5] This guide provides a detailed overview of its natural sources, environmental background concentrations, and the methodologies used for its detection.

Natural Occurrence of Isophorone

Isophorone is a naturally occurring compound found in a diverse range of flora and fauna.[5] Its presence in nature is often attributed to the degradation of other organic molecules, such as carotenoids. The formation of isophorone and related compounds, known as norisoprenoids, can be influenced by environmental factors like sunlight, which can increase the degradation of carotenoids in plants.

1.1 Occurrence in Plants and Foods

Isophorone has been identified in numerous plant species and food products. It is a known constituent of cranberries (Vaccinium macrocarpon).[1][2][6] Other documented natural sources include:

-

Plants: Saffron crocus (Crocus sativus), Mary's grass (Hierochloe odorata), and papaya (Carica papaya).[4][5]

-

Grains and Legumes: Rice, wheat, and beans.[7]

-

Processed Foods and Beverages: It has been detected in products such as white wine, Parmesan cheese, black tea, roasted beef, miso, soy sauce, and honey.[3][5][7] One study found that the total isophorone content in honey is significantly affected by its botanical origin.

1.2 Occurrence in Animals

In the animal kingdom, isophorone serves as a pheromone for several species of beetles. It has been identified as a pheromone in male specimens of Homalinotus depressus and female specimens of Ips typographus.[4] It is also found in the defensive secretions of certain grasshopper species.[5]

dot

Caption: Logical relationship of natural and anthropogenic sources of isophorone.

Industrial Synthesis

Industrially, isophorone is produced on a multi-thousand-ton scale through the self-condensation of acetone (B3395972).[1][3] The process is typically a base-catalyzed aldol (B89426) condensation performed in either a liquid or vapor phase.[8] Three molecules of acetone combine, forming intermediates such as diacetone alcohol and mesityl oxide, to ultimately yield isophorone.[3]

dot

Caption: Simplified workflow for the industrial synthesis of isophorone from acetone.

Environmental Background and Fate

The primary route of isophorone into the environment is through its manufacture and use as a solvent in products like inks, paints, lacquers, and adhesives.[6][9] Releases occur mainly to the atmosphere through evaporation and to water from industrial effluents.[10]

-

Air: Once released into the atmosphere, isophorone degrades rapidly. Its atmospheric half-life is estimated to be less than 5 hours due to reactions with hydroxyl radicals.[9]

-

Water: In water, isophorone can persist for several days to about a month before it is broken down by bacteria.[9] Volatilization and sorption to sediment are not considered significant removal mechanisms from water.[10]

-

Soil: Limited data exists on the fate of isophorone in soil. It is expected to undergo microbial degradation.[10] Due to its water solubility, there is potential for it to filter into groundwater.[9]

dot

Caption: Environmental fate and transport pathways for isophorone.

3.1 Environmental Concentrations

Isophorone has been detected in various environmental media, often in proximity to industrial or waste sites. The following table summarizes reported concentration ranges.

| Environmental Matrix | Concentration Range | Notes |

| Ambient Water | <0.6 - 100 ppb (µg/L) | Detected in surface waters.[10] |

| Drinking Water | 0.02 - 9.5 ppb (µg/L) | Found in some municipal drinking water sourced from contaminated surface water.[10] Levels up to 10 ppb have been reported.[11] |

| Industrial Effluents | <5 - 1,380 ppb (µg/L) | Direct discharge from manufacturing and use facilities.[10] |

| Soil (Hazardous Sites) | 0.16 - 6,500 ppm (mg/kg) | Primarily detected in soil at hazardous waste sites.[10] |

| Occupational Air | <0.47 - 25.7 ppm | Concentrations measured in facilities such as screen printing shops.[10] |

Experimental Protocols for Detection

The standard method for the determination of isophorone in food and environmental samples involves gas chromatography coupled with mass spectrometry (GC/MS). While specific protocols vary by matrix and laboratory, the general workflow is consistent.

4.1 General Analytical Methodology

A common procedure for analyzing isophorone in food samples involves the following steps:

-

Sample Preparation: A known quantity of the sample is homogenized. An internal standard, such as deuterium-labeled isophorone, is added to ensure quantitative accuracy.

-

Extraction: Isophorone is extracted from the sample matrix. Steam distillation is a frequently used technique, followed by extraction of the distillate with an organic solvent like dichloromethane.[7]

-

Cleanup: The resulting extract is passed through a cleanup column, typically packed with silica (B1680970) gel, to remove interfering compounds.[7]

-

Analysis: The purified extract is concentrated and then injected into a GC/MS system for separation, identification, and quantification.[7]

4.2 Detection Limits

The reliability of environmental monitoring depends on the analytical method's sensitivity. Established detection limits for isophorone are:

| Media | Detection Limit | Reference |

| Water | 2.2 µg/L | EPA 1982, 1987a[12] |

| Soil/Sediment | 330 µg/kg | EPA 1987a[12] |

| Air | 2 mg/m³ | NIOSH 1984[12] |

dot

Caption: General analytical workflow for the determination of isophorone.

References

- 1. Isophorone - Wikipedia [en.wikipedia.org]

- 2. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isophorone - High purity solvent from the manufacturer PENPET [penpet.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isophorone [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. The Production of Isophorone | Semantic Scholar [semanticscholar.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. govinfo.gov [govinfo.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Safe Handling of Isophorone-d5

This guide provides comprehensive safety information and handling precautions for Isophorone-d5, targeted towards researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for the deuterated compound, this document leverages information from the safety data sheets (SDS) and toxicological profiles of its non-deuterated analogue, Isophorone (CAS No. 78-59-1), as a primary reference. The toxicological properties of isotopically labeled compounds are generally considered to be comparable to their unlabeled counterparts.

Chemical and Physical Properties

This compound is a deuterated form of Isophorone, a cyclic ketone used as a solvent and chemical intermediate. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Chemical Name | 3,5,5-Trimethyl-2-cyclohexen-1-one-2,4,4,6,6-d5 | [1] |

| Synonyms | Isophorone-2,4,4,6,6-d5 | [1] |

| CAS Number | 1262769-87-8 | [1] |

| Molecular Formula | C₉H₉D₅O | [1] |

| Molecular Weight | 143.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Peppermint-like, pungent | [2][3] |

| Boiling Point | 213-214 °C (lit.) | [1][4] |

| Melting Point | -8 °C (lit.) | [1][4] |

| Flash Point | 96.0 °C (204.8 °F) - closed cup | [1][4] |

| Density | 0.956 g/mL at 25 °C | [1][4] |

| Auto-ignition Temperature | 460 °C (860 °F) | [3] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [3] |

| Lower Explosion Limit | 0.8 %(V) | [3] |

| Upper Explosion Limit | 3.8 %(V) | [3] |

| Storage Temperature | −20°C | [1][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

Hazard Pictograms:

-

GHS07: Exclamation Mark

-

GHS08: Health Hazard

Toxicological Data

The toxicological data for Isophorone are presented below. These values are expected to be similar for this compound.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1500 - 3450 mg/kg | [5][6][7] |

| LD50 | Mouse | Oral | 2200 mg/kg | [5][6] |

| LD50 | Rabbit | Dermal | 1200 mg/kg | [5] |

| LC50 | Rat | Inhalation | 7 mg/L (4 h) | [7] |

| LC50 | Rat | Inhalation | 1238 ppm (4 h) | [8] |

Health Effects:

-

Inhalation: May cause respiratory irritation with symptoms such as coughing, sore throat, and shortness of breath.[2][9] High concentrations can lead to central nervous system depression.[2]

-

Skin Contact: Harmful in contact with skin and causes skin irritation.[10][11]

-

Eye Contact: Causes serious eye irritation, which may include redness, pain, and blurred vision.[9][10][11]

-

Ingestion: Harmful if swallowed, causing gastrointestinal discomfort, nausea, and vomiting.[2] Aspiration may cause chemical pneumonitis.[2]

-

Chronic Exposure: Suspected of causing cancer.[10][11] Prolonged exposure may affect the kidneys and lungs.[2]

Handling Precautions and Experimental Protocols

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

-

Work in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Use a closed system for transfers and handling whenever possible.[9][10]

-

Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[11][12]

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile rubber, neoprene).[11]

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If ventilation is inadequate or for high-concentration work, use a NIOSH-approved respirator with an organic vapor cartridge.[10]

The following diagram illustrates the logical workflow for safely handling this compound.

Caption: Workflow for the safe handling of this compound, from risk assessment to emergency response.

While specific experimental safety protocols for this compound are not available, standard toxicological testing methodologies would be followed. Below are generalized protocols that would be adapted for this substance.

Dermal Irritation Study (Rabbit Model - OECD Guideline 404):

-

Animal Preparation: Use healthy young adult albino rabbits. Clip the fur from a small area on the back.

-

Application: Apply 0.5 mL of this compound to a small gauze patch and apply it to the clipped skin. Secure with a semi-occlusive dressing.

-

Exposure: After a 4-hour exposure period, remove the patch and any residual test substance.

-

Observation: Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Classification: Classify the irritancy potential based on the observed scores.

Eye Irritation Study (Rabbit Model - OECD Guideline 405):

-

Animal Preparation: Use healthy young adult albino rabbits.

-

Application: Instill 0.1 mL of this compound into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score for corneal opacity, iritis, and conjunctival redness and chemosis.

-

Classification: Classify the irritancy potential based on the persistence and severity of the observed effects.

First-Aid Measures

Immediate medical attention is required in case of significant exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][13] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water.[13] If skin irritation occurs, get medical advice.[13]

-

Eye Contact: Rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[12] Get immediate medical attention.

-

Ingestion: Rinse mouth.[2] Do NOT induce vomiting.[2][13] Call a poison center or doctor immediately.[13]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: this compound is a combustible liquid.[10][11] Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2] Vapors can form explosive mixtures with air at temperatures at or above the flashpoint.[10] Firefighters should wear self-contained breathing apparatus (SCBA).[10][12]

-

Accidental Release:

-

Evacuate personnel from the area.[12]

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[11]

-

Ventilate the area and wash the spill site after material pickup is complete.[11]

-

Prevent the spill from entering drains or waterways.[10][11]

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[10][13] Keep the container tightly closed.[10][13] Store away from strong oxidizing agents, acids, and bases.[9][13]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[13] Do not dispose of it into the sewer system.[12]

Disclaimer: This document is intended as a guide and is based on the best available information, primarily from the non-deuterated analogue, Isophorone. It is not a substitute for a formal risk assessment. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. Isophorone-2,4,4,6,6-d5 D 97atom , 95 CP 1262769-87-8 [sigmaaldrich.com]

- 2. cometchemical.com [cometchemical.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. Isophorone-2,4,4,6,6-d5 D 97atom , 95 CP 1262769-87-8 [sigmaaldrich.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. ICSC 0169 - ISOPHORONE [chemicalsafety.ilo.org]

- 10. aglayne.com [aglayne.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. multimedia.3m.com [multimedia.3m.com]

Initial Spectroscopic Characterization of Isophorone-d5 by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth initial characterization of Isophorone-d5 using Nuclear Magnetic Resonance (NMR) spectroscopy. While empirical data for the deuterated species is presented, this report leverages the comprehensive spectral analysis of its non-deuterated analogue, Isophorone, to predict and interpret the corresponding spectra of this compound. This approach provides a foundational understanding for researchers utilizing this isotopically labeled compound in various scientific applications, including drug metabolism studies and reaction mechanism elucidation.

Predicted NMR Data of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the confirmed assignments for Isophorone, with expected modifications due to deuterium (B1214612) substitution at the 2, 4, 4, 6, and 6 positions.

Note on Deuteration Effects: In ¹H NMR, signals corresponding to protons at the deuterated positions are expected to be absent. In ¹³C NMR, carbons directly bonded to deuterium will exhibit a triplet multiplicity (due to C-D coupling) and may show a slight upfield shift (isotope effect).

Table 1: Predicted ¹H NMR Data for this compound

Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

| Atom Position(s) | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H at C-2 | Absent (Deuterated) | - | - | - |

| H at C-4 | Absent (Deuterated) | - | - | - |

| H at C-6 | Absent (Deuterated) | - | - | - |

| Methyl H at C-3 | ~1.93 | Singlet | 3H | - |

| Methyl H at C-5 (axial) | ~1.03 | Singlet | 3H | - |

| Methyl H at C-5 (equatorial) | ~1.03 | Singlet | 3H | - |

| Olefinic H at C-1 | ~5.88 | Singlet | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ at 77.16 ppm.

| Atom Position | Predicted Chemical Shift (δ) ppm | Multiplicity (in ¹³C DEPT) | Notes |

| C-1 | ~125.5 | CH | Olefinic CH |

| C-2 | ~160.4 | C | Olefinic C=O |

| C-3 | ~33.5 | C | Quaternary |

| C-4 | ~45.2 | CD₂ | Isotope shift expected |

| C-5 | ~50.7 | C | Quaternary |

| C-6 | ~24.5 | CD₂ | Isotope shift expected |

| C-7 (Methyl at C-3) | ~28.3 | CH₃ | |

| C-8 (Methyl at C-5) | ~28.3 | CH₃ | |

| C-9 (Methyl at C-5) | ~199.9 | CH₃ |

Experimental Protocols

The following section details the standard operating procedure for the acquisition of NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 500 MHz) is to be used.

-

¹H NMR Parameters:

-

Pulse Program: A standard 30-degree pulse (zg30) is recommended.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is recommended.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectra and apply an automatic baseline correction.

-

Referencing: Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or the TMS signal (δ 0.00 ppm). Reference the ¹³C spectrum to the central peak of the CDCl₃ multiplet (δ 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound by NMR spectroscopy.

Conclusion

This guide provides a foundational spectroscopic characterization of this compound based on predictive NMR analysis. The provided data tables and experimental protocols offer a comprehensive starting point for researchers working with this deuterated compound. The absence of signals for protons at the 2, 4, 4, 6, and 6 positions in the ¹H NMR spectrum, along with the anticipated isotopic shifts in the ¹³C NMR spectrum, will serve as key markers for confirming the identity and purity of this compound. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, on the non-deuterated analogue have solidified the assignments presented here, providing a high degree of confidence in this initial characterization.

Methodological & Application

Application Note and Protocol: Isophorone-d5 as an Internal Standard for GC/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes in complex matrices is a cornerstone of analytical chemistry, particularly within the realms of environmental monitoring, food safety, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the accuracy of GC/MS quantification can be affected by various factors, including sample preparation inconsistencies, injection volume variability, and matrix effects.[1] To mitigate these issues, the use of an internal standard is crucial.

An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the detector.[2] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[1] These standards have nearly identical physicochemical properties to their non-labeled counterparts, meaning they co-elute during chromatography and experience similar ionization and fragmentation patterns, as well as similar losses during sample preparation.[1][3]

This application note provides a detailed protocol for the use of Isophorone-d5 as an internal standard for the quantitative analysis of Isophorone by GC/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (Isophorone). The analyte and the internal standard are then extracted and analyzed together. Because the analyte and the internal standard exhibit nearly identical chemical behavior, any sample loss or variation in instrument response will affect both compounds equally. The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

Isophorone (CAS: 78-59-1)

-

This compound (Isophorone-deutero-methyl)

-

-

Solvents and Reagents:

-

Methanol (GC grade or higher)

-

Dichloromethane (B109758) (GC grade or higher)

-

Hexane (GC grade or higher)

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate (B86663) (analytical grade)

-

Deionized water

-

Preparation of Standard Solutions

2.1. Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Isophorone and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

2.2. Intermediate Standard Solution (100 µg/mL):

-

Pipette 1 mL of the 1000 µg/mL Isophorone stock solution into a 10 mL volumetric flask and bring to volume with methanol.

2.3. Internal Standard Spiking Solution (10 µg/mL):

-

Pipette 100 µL of the 1000 µg/mL this compound stock solution into a 10 mL volumetric flask and bring to volume with methanol.

2.4. Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution and a fixed volume of the internal standard spiking solution into a blank matrix (e.g., deionized water for environmental samples, or a matrix blank for food or biological samples). A typical calibration range might be 1-100 ng/mL.

| Calibration Level | Concentration of Isophorone (ng/mL) | Volume of 100 µg/mL Isophorone (µL) | Volume of 10 µg/mL this compound (µL) | Final Volume (mL) |

| 1 | 1 | 0.1 | 10 | 10 |

| 2 | 5 | 0.5 | 10 | 10 |

| 3 | 10 | 1.0 | 10 | 10 |

| 4 | 25 | 2.5 | 10 | 10 |

| 5 | 50 | 5.0 | 10 | 10 |

| 6 | 100 | 10.0 | 10 | 10 |

Sample Preparation (Liquid-Liquid Extraction)

-

To a 10 mL sample, add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Add 1 g of NaCl and vortex to dissolve.

-

Add 2 mL of dichloromethane and shake vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean vial.

-

Repeat the extraction with another 2 mL of dichloromethane.

-

Combine the organic extracts and dry by passing through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer to a GC vial for analysis.

GC/MS Analysis

4.1. Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).[4]

4.2. GC Conditions:

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

4.3. MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Isophorone | 82 | 138 | 95 |

| This compound | 87 | 143 | 100 |

(Note: The exact m/z values for this compound may vary depending on the position of the deuterium (B1214612) labels. The proposed ions are based on a hypothetical deuteration on the methyl groups. It is essential to confirm the mass spectrum of the specific this compound standard used.)

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the quantifier ions for Isophorone and this compound.

-

Response Factor Calculation: Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard for each calibration standard.

-

Calibration Curve: Plot the response ratio against the concentration of the analyte to generate a calibration curve.

-

Quantification: Calculate the concentration of Isophorone in the samples by determining their response ratio and using the calibration curve.

The concentration of Isophorone in the sample can be calculated using the following equation:

Concentration (Analyte) = (Area (Analyte) / Area (IS)) * (Concentration (IS) / Response Factor)

Where the Response Factor is the slope of the calibration curve.

Method Validation

A summary of typical validation parameters for this type of method is provided below.

| Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (R²) | > 0.995 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 1.0 ng/mL |

| Precision (%RSD) | < 15% | Intra-day: 4.5%, Inter-day: 6.8% |

| Accuracy (% Recovery) | 80-120% | 92-105% |

Diagrams

Caption: Experimental workflow for Isophorone analysis using this compound.

Caption: Logical relationship for accurate quantification with an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Isophorone by GC/MS. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision. The protocol outlined in this application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this methodology in their analytical workflows. As with any analytical method, proper validation is essential to ensure data quality and reliability.

References

Application Note & Protocol: Quantitative Analysis of Isophorone in Environmental Water Samples using Isophorone-d5 as an Internal Standard

Introduction

Isophorone (B1672270) is a volatile organic compound used as a solvent in various industrial processes, leading to its potential presence in environmental water sources.[1][2] Its detection and quantification in environmental samples are crucial for monitoring water quality and assessing potential risks to human health and ecosystems.[3] This application note provides a detailed protocol for the determination of isophorone in environmental water samples using Isophorone-d5 as an internal standard. The use of an isotopically labeled internal standard like this compound is a robust analytical technique that corrects for variations in sample extraction and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[4]

This method utilizes solid-phase extraction (SPE) to concentrate the analyte from the water sample, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[5][6][7] This approach is based on established methodologies such as EPA Method 525.3 and 609 for the analysis of organic compounds in water.[5][8]

Experimental Workflow

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Table 1.1, Representative methods for the detection and quantification of isophorone in various matrices - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Isophorone (EHC 174, 1995) [inchem.org]

- 8. epa.gov [epa.gov]

Application Note: High-Sensitivity Quantitation of Isophorone in Industrial Effluent using Isotope Dilution GC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of isophorone (B1672270) in industrial effluent. The protocol employs a stable isotope-labeled internal standard, Isophorone-d5, in conjunction with gas chromatography-mass spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. This isotope dilution approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method is suitable for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require reliable monitoring of isophorone levels in wastewater.

Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a versatile organic solvent and chemical intermediate used in a variety of industrial processes, including the formulation of pesticides, inks, and coatings.[1] Its presence in industrial wastewater is a significant environmental concern, necessitating accurate and reliable analytical methods for monitoring and regulatory compliance.[1] Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, offering superior accuracy by incorporating an isotopically labeled internal standard that behaves chemically and physically similarly to the analyte of interest. This application note describes a detailed protocol for the quantitation of isophorone in industrial effluent using this compound as an internal standard, coupled with GC-MS analysis.

Experimental

Materials and Reagents

-

Isophorone (≥98% purity)

-

This compound (98 atom % D)

-

Dichloromethane (B109758) (DCM), pesticide residue grade

-

Methanol, HPLC grade

-

Sodium chloride, analytical grade

-

Anhydrous sodium sulfate (B86663), analytical grade

-

Deionized water, 18.2 MΩ·cm

-

Stock solutions of isophorone and this compound (1000 µg/mL) were prepared in methanol.

-

Calibration standards were prepared by serial dilution of the stock solutions in deionized water.

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

-

Autosampler: Agilent 7693A or equivalent

GC-MS Conditions

| Parameter | Value |

| GC | |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 180°C at 15°C/min, hold for 2 min. |

| MS | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Transfer Line Temp | 280°C |

| MS Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Isophorone | 82 | 123 | 138 |

| This compound | 87 | 128 | 143 |

Protocols

Sample Preparation and Extraction

-

Sample Collection: Collect 1 L of industrial effluent in a clean, amber glass bottle.

-

Preservation: If not analyzed immediately, acidify the sample to pH < 2 with sulfuric acid and store at 4°C.

-

Internal Standard Spiking: To a 100 mL aliquot of the effluent sample in a separatory funnel, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L).

-

Liquid-Liquid Extraction:

-

Add 5 g of sodium chloride to the sample and shake to dissolve.

-

Add 30 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

-

Repeat the extraction twice more with fresh 30 mL portions of dichloromethane, combining the organic extracts.

-

-

Concentration:

-

Gently swirl the combined extract over the sodium sulfate to remove residual water.

-

Carefully decant the dried extract into a Kuderna-Danish (K-D) concentrator.

-

Concentrate the extract to approximately 1 mL on a water bath at 60-65°C.

-

Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

-

Calibration Curve Preparation

-

Prepare a series of calibration standards in deionized water, ranging from 0.1 µg/L to 50 µg/L of isophorone.

-

Spike each calibration standard with the same constant amount of this compound internal standard as the samples.

-

Extract the calibration standards using the same liquid-liquid extraction procedure as the samples.

-

Analyze the extracted standards by GC-MS.

-

Construct a calibration curve by plotting the ratio of the peak area of the isophorone quantitation ion to the peak area of the this compound quantitation ion against the concentration of isophorone.

Data Presentation

The following table summarizes the expected quantitative performance of this method.

| Parameter | Result |

| Calibration Range | 0.1 - 50 µg/L |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 µg/L |

| Limit of Quantitation (LOQ) | 0.1 µg/L |

| Precision (%RSD, n=6) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

Visualizations

References

Application Note: The Utility of Isophorone-d5 as an Internal Standard in Pharmacokinetic and Drug Metabolism Studies

Introduction

In the realm of drug discovery and development, a thorough understanding of a drug candidate's pharmacokinetic (PK) and metabolic profile is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable analytical tool for the quantitative analysis of drugs and their metabolites in complex biological matrices.[1][2] However, the accuracy and reliability of LC-MS data can be significantly influenced by various factors, including matrix effects, ionization suppression or enhancement, and variations in sample preparation and instrument response.[2][3][4] To mitigate these variabilities, the use of a suitable internal standard (IS) is a well-established and highly recommended practice.[3][4][5] Stable isotope-labeled internal standards (SIL-ISs), such as Isophorone-d5, are considered the gold standard for quantitative bioanalysis using LC-MS/MS.[4][5][6]

This compound is a deuterated analog of isophorone, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically and physically almost identical to the unlabeled analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior ensures that this compound co-elutes with the analyte and experiences similar extraction recovery, matrix effects, and ionization efficiencies, thereby providing a reliable means to normalize the analytical signal and enhance the accuracy and precision of quantification.[2][7][8]

Advantages of Using this compound as an Internal Standard:

-

Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, this compound significantly improves the accuracy and precision of the quantitative results.[3][9]

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer.[2] Since this compound behaves similarly to the analyte, it effectively corrects for these matrix-induced variations in signal intensity.[2][8]

-

Enhanced Method Robustness: The use of a SIL-IS like this compound makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance.[1]

-

Compliance with Regulatory Guidelines: Regulatory agencies such as the FDA and EMA recognize the value of SIL-ISs in bioanalytical method validation and often recommend their use.[2]

Experimental Protocols

The following is a representative protocol for the quantification of a hypothetical drug, "Drug X," in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Drug X (analyte) reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

96-well plates

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples at room temperature.

-

In a 96-well plate, add 50 µL of plasma sample, calibration standard, or QC sample.

-

To each well, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.

-

Seal the plate and vortex for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A UHPLC system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

Chromatographic Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to achieve separation of the analyte and internal standard.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Drug X and this compound.

5. Data Analysis:

-

Integrate the peak areas for both the analyte (Drug X) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Drug X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of an internal standard like this compound significantly improves the quality of pharmacokinetic data. The following tables illustrate a hypothetical comparison of pharmacokinetic parameters for "Drug X" determined with and without an internal standard.

Table 1: Hypothetical Pharmacokinetic Parameters of Drug X in Human Plasma

| Parameter | Without Internal Standard | With this compound as Internal Standard |

| AUC₀₋t (ng*h/mL) | 4580 ± 950 | 4750 ± 250 |

| Cₘₐₓ (ng/mL) | 850 ± 180 | 870 ± 50 |

| Tₘₐₓ (h) | 2.0 | 2.0 |

| t₁/₂ (h) | 8.5 | 8.6 |

| CV% for AUC | 20.7% | 5.3% |

| CV% for Cₘₐₓ | 21.2% | 5.7% |

Data are presented as mean ± standard deviation. CV% (Coefficient of Variation) indicates the level of variability.

Table 2: Quality Control Sample Accuracy and Precision

| QC Level | Without Internal Standard (% Bias, % CV) | With this compound as Internal Standard (% Bias, % CV) |

| Low QC (15 ng/mL) | -18.5%, 22.1% | -2.5%, 6.2% |

| Mid QC (150 ng/mL) | 12.3%, 18.9% | 1.8%, 4.5% |

| High QC (1500 ng/mL) | -15.2%, 19.5% | -0.9%, 3.8% |

% Bias = ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. % CV = (Standard Deviation / Mean) * 100.

As demonstrated in the hypothetical data, the inclusion of this compound as an internal standard leads to a significant reduction in the coefficient of variation (CV%), indicating improved precision and reliability of the pharmacokinetic parameters.

Visualization

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.

Caption: General workflow for a pharmacokinetic study using a deuterated internal standard.

The use of this compound as a stable isotope-labeled internal standard is a critical component of robust and reliable bioanalytical methods for pharmacokinetic and drug metabolism studies. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process allows for effective correction of experimental variability, leading to highly accurate and precise quantitative data. The incorporation of this compound into LC-MS/MS workflows is a best practice that enhances data quality and provides greater confidence in the assessment of a drug candidate's pharmacokinetic profile.

References

- 1. lcms.cz [lcms.cz]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. scispace.com [scispace.com]

- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Tracing Ketone Metabolic Pathways Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of ketone body metabolism is crucial for understanding various physiological and pathological states, including fasting, ketogenic diets, diabetes, and neurological disorders. Stable isotope tracers, particularly deuterated standards, offer a powerful tool for elucidating the kinetics and pathways of ketone body production and utilization in vivo.[1][2][3] This document provides detailed application notes and protocols for the use of deuterated ketones in metabolic tracing studies, with a focus on mass spectrometry-based analysis.

Ketone bodies, primarily acetoacetate (B1235776) (AcAc) and D-β-hydroxybutyrate (D-βOHB), are produced in the liver from fatty acid oxidation and serve as a vital energy source for extrahepatic tissues during periods of carbohydrate restriction.[4][5] Tracing the metabolic fate of these molecules provides a dynamic view of cellular metabolism that is not achievable with static metabolite measurements alone.[1][3] Deuterated internal standards are chemically identical to the analytes of interest but have a different mass due to the replacement of hydrogen atoms with deuterium.[6] This property allows for accurate quantification and differentiation from endogenous molecules using mass spectrometry.[6]

Applications in Research and Drug Development

The use of deuterated standards to trace ketone metabolism has several key applications:

-

Metabolic Flux Analysis: Quantifying the rates of ketone body production (ketogenesis) and utilization, providing a dynamic picture of metabolic activity.[1][4]

-

Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of ketone-based therapeutic agents.[6][7]

-

Disease Mechanism Elucidation: Investigating alterations in ketone metabolism in diseases such as cancer, diabetes, and neurodegenerative disorders.[1][8]

-

Drug Discovery: Identifying novel therapeutic targets by understanding how disease states or drug interventions modify ketone body pathways.[9]

Featured Deuterated Standards

Several deuterated ketones are commonly employed in metabolic tracing studies. The choice of standard depends on the specific research question and the analyte being traced.